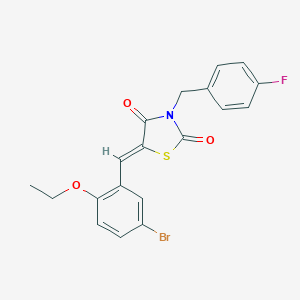![molecular formula C21H19F3N4O B302235 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone, also known as DTPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a semicarbazone derivative that has been synthesized through various methods and has been found to have potential applications in different areas of research.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is not fully understood. However, it has been proposed that the compound interacts with cellular proteins and enzymes, leading to the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been found to modulate the immune response, leading to the suppression of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone in lab experiments is its potential as a therapeutic agent for cancer and viral infections. However, one of the limitations of using 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone analogs with improved solubility and efficacy is an area of future research.
In conclusion, 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is a semicarbazone derivative that has potential applications in various areas of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. The compound has shown promise as a therapeutic agent for cancer and viral infections, and further research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone involves the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with N-phenylsemicarbazide in the presence of trifluoroacetic acid. This reaction leads to the formation of a semicarbazone derivative, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been found to have potential applications in various areas of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. 2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has also been studied for its antiviral properties and has been found to inhibit the replication of the hepatitis C virus.
Propriétés
Nom du produit |
2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone |
|---|---|
Formule moléculaire |
C21H19F3N4O |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
1-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C21H19F3N4O/c1-14-11-16(13-25-27-20(29)26-18-8-4-3-5-9-18)15(2)28(14)19-10-6-7-17(12-19)21(22,23)24/h3-13H,1-2H3,(H2,26,27,29)/b25-13- |
Clé InChI |
KJGVXWAERSQFJO-MXAYSNPKSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=N\NC(=O)NC3=CC=CC=C3 |
SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)NC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=NNC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)



![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)

![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)